molecular formula C5H10BrNO B1360414 2-Bromo-N-propylacetamide CAS No. 5395-67-5

2-Bromo-N-propylacetamide

Cat. No.: B1360414
CAS No.: 5395-67-5
M. Wt: 180.04 g/mol
InChI Key: KOQUCXISMHTDMC-UHFFFAOYSA-N
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Description

2-Bromo-N-propylacetamide is an organic compound with the molecular formula C5H10BrNO. It is a brominated derivative of N-propylacetamide and is known for its applications in various fields of scientific research and industry. The compound is characterized by its bromine atom attached to the second carbon of the acetamide group, which imparts unique chemical properties.

Scientific Research Applications

2-Bromo-N-propylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors, is ongoing.

    Industry: It serves as a precursor in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

Mode of Action

The bromine atom in 2-Bromo-N-propylacetamide could potentially react with nucleophilic sites on target proteins, leading to changes in their activity .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors . For instance, factors such as pH and temperature could affect the reactivity of the bromine atom, thereby influencing the compound’s interaction with its targets. Additionally, the presence of other molecules could potentially interfere with the action of this compound, either by competing for the same targets or by modifying the compound itself.

Biochemical Analysis

Biochemical Properties

2-Bromo-N-propylacetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in metabolic pathways, where it can act as an inhibitor or activator. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates . These interactions can lead to changes in the activity of these enzymes, affecting the overall metabolic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are essential for cell signaling and regulation . This inhibition can result in altered phosphorylation states of proteins, affecting various cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and neurotoxicity in animal models . These effects are dose-dependent and highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, which facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular localization is crucial for understanding the precise mechanisms of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-propylacetamide typically involves the bromination of N-propylacetamide. One common method is the reaction of N-propylacetamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-propylacetamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to N-propylacetamide using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidative reactions can convert the compound into corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products Formed

    Nucleophilic Substitution: Products include N-propylacetamide derivatives with various functional groups replacing the bromine atom.

    Reduction: The major product is N-propylacetamide.

    Oxidation: Products include carboxylic acids or other oxidized forms of the original compound.

Comparison with Similar Compounds

Similar Compounds

    N-Propylacetamide: The non-brominated parent compound, which lacks the electrophilic bromine atom.

    2-Chloro-N-propylacetamide: A chlorinated analogue with similar properties but different reactivity due to the presence of chlorine instead of bromine.

    2-Iodo-N-propylacetamide: An iodinated derivative with distinct chemical behavior owing to the larger atomic size and different electronegativity of iodine.

Uniqueness

2-Bromo-N-propylacetamide is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for selective chemical modifications. Its ability to form covalent bonds with biological molecules makes it particularly useful in biochemical and medicinal research.

Properties

IUPAC Name

2-bromo-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQUCXISMHTDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40968756
Record name 2-Bromo-N-propylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5395-67-5
Record name NSC4100
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-propylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40968756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N-propylacetamide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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